Methyl 4,5,7,8,9-penta-O-acetyl-2,6-anhydro-3-deoxy-D-glycero-D-galacto-non-2-enonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

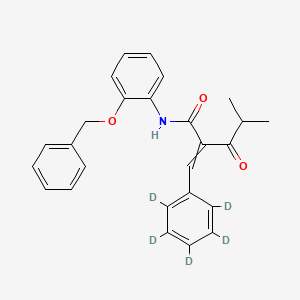

“Methyl 4,5,7,8,9-penta-O-acetyl-2,6-anhydro-3-deoxy-D-glycero-D-galacto-non-2-enonate”, commonly known as MPAGDN, is a vital compound in the biomedical field . It exhibits immense significance in the synthesis and advancement of pharmaceuticals targeting a myriad of diseases . The molecular weight of this compound is 474.41 and the molecular formula is C20H26O13 .

Molecular Structure Analysis

The molecular structure of MPAGDN is represented by the formula C20H26O13 . The exact structural configuration isn’t provided in the search results, but it’s known that the compound has several acetyl groups attached to it, as indicated by its name.Physical And Chemical Properties Analysis

MPAGDN appears as an oil and is soluble in chloroform and dichloromethane . It’s typically stored at -20° C .Applications De Recherche Scientifique

Synthesis and Application in Hydrogenation Products : This compound was synthesized from KDN methyl ester and applied in hydrogenation processes to yield high-yield derivatives. These derivatives were analyzed using MS, elemental analysis, NMR data, and presented at an international carbohydrate symposium (Sun et al., 1997).

Novel Practical Synthesis Methods : A practical synthesis of the compound and its C-4 nitrogen-modified derivatives was achieved, demonstrating a three-step process with high overall yield (Sun et al., 1999).

Synthesis of Glycosidic Galacturonates : The compound was used in the synthesis of C-Glycosidic galacturonates, showing potential as glycosyl acceptors in various reactions. This research involved exploring protecting group manipulations and resulted in products suitable for glycosylation reactions (Vogel et al., 2005).

Application in Tetrazolyl Derivative Synthesis : This compound was used in the synthesis of Tetrazolyl derivatives of 3-Deoxy-D-glycero-D-galacto-2-onulosonic Acid (KDN), providing S- and N-glycosides applicable in O-glycosylation and C-glycosylations (Nakamura et al., 1993).

Bromohydroxylation Investigations : The compound was involved in bromohydroxylation studies of N-acetylneuraminic acid derivatives, contributing to the development of a range of new glycosyl donors. This research highlighted the importance of solvent composition, reaction temperature, and stereoelectronic nature of substituents in halohydroxylation reactions (Itzstein, 2001).

Propriétés

IUPAC Name |

methyl 3,4-diacetyloxy-2-[(1R,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O13/c1-9(21)28-8-16(30-11(3)23)18(32-13(5)25)19-17(31-12(4)24)14(29-10(2)22)7-15(33-19)20(26)27-6/h7,14,16-19H,8H2,1-6H3/t14?,16-,17?,18-,19?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSLDDVLWELZUJX-VKTWBHRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(C1C(C(C=C(O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]([C@H](C1C(C(C=C(O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 102602604 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl erythro-(E)-7-[2,6-Diisopropyl-4-(4-fluorophenyl)-5-hydroxymethyl-pyrid-3-yl]-3,5-dihydroxy-hept-6-enoate](/img/structure/B1140289.png)

![Methyl 7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B1140291.png)